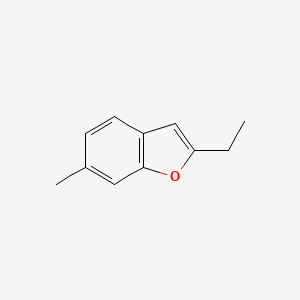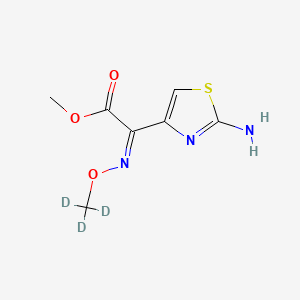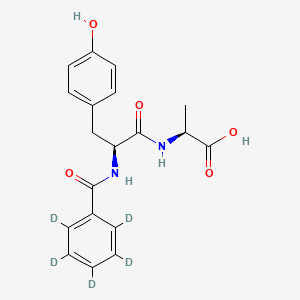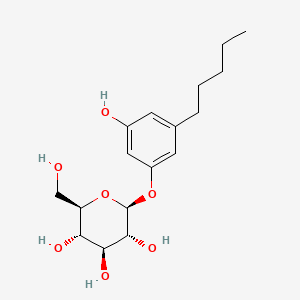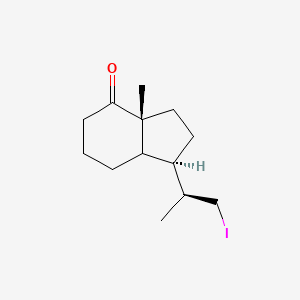
(1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,1’S)-Octahydro-1-(2’-iodo-1’-methylethyl)-7a-methyl-inden-4-one is a complex organic compound characterized by its unique structural features, including an iodine atom and a methyl group attached to an indene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,1’S)-Octahydro-1-(2’-iodo-1’-methylethyl)-7a-methyl-inden-4-one typically involves multiple steps, starting from simpler organic molecules. A common synthetic route may include:
Formation of the Indene Framework: This can be achieved through cyclization reactions involving dienes and alkynes under catalytic conditions.
Introduction of the Iodo Group: The iodo group can be introduced via halogenation reactions, often using iodine and a suitable oxidizing agent.
Hydrogenation: The indene framework is then subjected to hydrogenation to achieve the octahydro structure.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be chosen to maximize efficiency and minimize costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodo group, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The iodo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or cyanides under basic or neutral conditions.
Major Products:
Oxidation: Iodinated alcohols or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Biological Probes: Used in the development of probes for studying biological pathways involving iodine.
Industry:
Material Science:
Mecanismo De Acción
The mechanism by which (1R,1’S)-Octahydro-1-(2’-iodo-1’-methylethyl)-7a-methyl-inden-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodo group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
(1R,1’S)-Octahydro-1-(2’-bromo-1’-methylethyl)-7a-methyl-inden-4-one: Similar structure but with a bromine atom instead of iodine.
(1R,1’S)-Octahydro-1-(2’-chloro-1’-methylethyl)-7a-methyl-inden-4-one: Chlorine atom instead of iodine.
(1R,1’S)-Octahydro-1-(2’-fluoro-1’-methylethyl)-7a-methyl-inden-4-one: Fluorine atom instead of iodine.
Uniqueness: The presence of the iodo group in (1R,1’S)-Octahydro-1-(2’-iodo-1’-methylethyl)-7a-methyl-inden-4-one makes it unique due to iodine’s larger atomic size and higher reactivity compared to other halogens. This can result in different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
(1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21IO/c1-9(8-14)10-6-7-13(2)11(10)4-3-5-12(13)15/h9-11H,3-8H2,1-2H3/t9-,10+,11?,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFOBTXOTMBRFU-FIOVSDBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C1CCC2(C1CCCC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CI)[C@@H]1CC[C@@]2(C1CCCC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858236 |
Source


|
| Record name | (1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145372-32-3 |
Source


|
| Record name | (1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

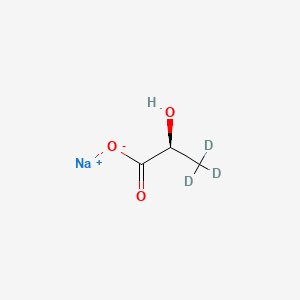
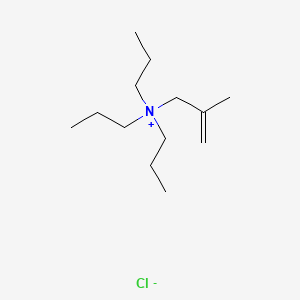

![7,18-dipyridin-4-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B590234.png)
![3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B590235.png)
